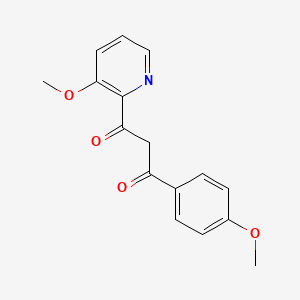![molecular formula C10H19NO6 B13777206 2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione is a compound with significant industrial and scientific applications. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, benzene, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in the polymerization of nitrile rubber.
Biology: It is used in biochemical assays and as a buffer in various biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an emulsifier in topical preparations.
Industry: It is used as a concrete accelerator, an oil emulsifier, and in cyanide-free electroplating.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, lowering the interfacial tension in mixtures and solutions. This property allows it to stabilize emulsions and prevent the separation of components . Additionally, its structure prevents its incorporation into cell membranes, reducing the potential for toxic effects such as anemia .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure and used in similar applications, but with different physical properties.
Diethanolamine: Another related compound with similar uses but different reactivity and toxicity profiles.
Monoethanolamine: Used in similar industrial applications but with simpler structure and different reactivity.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and physical properties. Its ability to act as a surfactant and its hygroscopic nature make it particularly useful in various industrial and scientific applications .
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione |
InChI |
InChI=1S/C6H15NO3.C4H4O3/c8-4-1-7(2-5-9)3-6-10;5-3-1-2-4(6)7-3/h8-10H,1-6H2;1-2H2 |
InChI Key |
CFSHFBHKOKGZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1=O.C(CO)N(CCO)CCO |
Related CAS |
67762-80-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



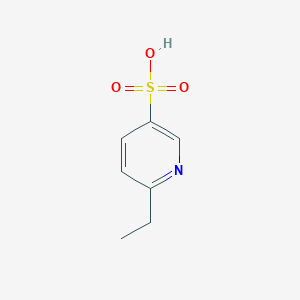
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
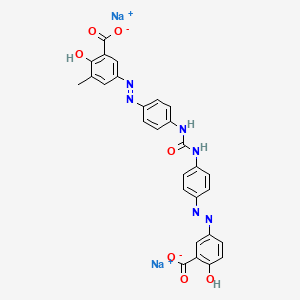
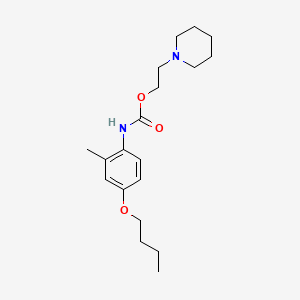
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

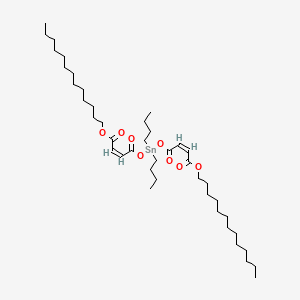
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
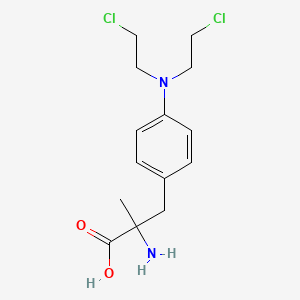
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
